![molecular formula C6H4N4O2 B2954480 [1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid CAS No. 2092083-38-8](/img/structure/B2954480.png)

[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

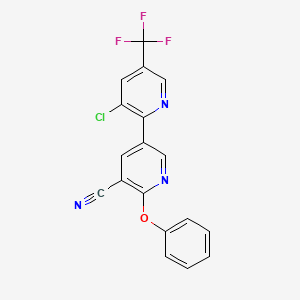

“[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid” is a nitrogen-containing heterocycle . It is a part of a series of novel triazolo[4,3-a]pyrazine derivatives that have been synthesized and evaluated for their antibacterial activity . These compounds have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Synthesis Analysis

The synthesis of these compounds involves using 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine as the key scaffold . The compounds have been synthesized in appreciable yields through two different approaches and characterized using various techniques, such as melting point, 1H and 13C NMR spectroscopy, MS, and elemental analysis .Molecular Structure Analysis

The molecular structure of these compounds was characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include dehydration and cyclization reactions . In the presence of phosphorus oxide trichloride, intermediate III was dehydrated via heating and a cyclization reaction occurred to yield the intermediate oxadiazole IV .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .科学的研究の応用

Synthesis and Derivative Formation

[1,2,4]Triazolo[4,3-a]pyrazine derivatives exhibit potential in various chemical and medicinal applications due to their unique structure. Kumar and Mashelkar (2008) synthesized novel 1,2,4-Triazolo[4,3-a]2H-pyrano[3,2-e]pyridine derivatives from 5-methyl-6-cyano-7-hydrazino-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylic acid, anticipating antihypertensive activity in these compounds (Kumar & Mashelkar, 2008). Lee et al. (1989) developed a novel method for the synthesis of 8-oxo-3-thioxo-2,3,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazines, emphasizing the simplicity and good yields of this method (Lee, Kim, Um, & Park, 1989).

Pharmacological Research

In pharmacological research, Rombouts et al. (2015) reported a series of pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines as potent inhibitors for PDE2/PDE10 with potential therapeutic applications. They explored structure-activity relationships (SAR) and protein flexibility through free energy perturbation calculations (Rombouts et al., 2015). Kelley et al. (1995) synthesized 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines and tested them for anticonvulsant activity, demonstrating potent activity against maximal electroshock-induced seizures in rats (Kelley et al., 1995).

Synthesis Optimization and Methodology

Zhang et al. (2019) optimized the synthesis of 3,8-dichloro-[1,2,4]triazolo[4,3-a]pyrazine, an intermediate for small molecule anticancer drugs, achieving a total yield of 76.57% (Zhang, Liu, Zhang, Tan, & Zheng, 2019). Another study by Li et al. (2019) focused on a novel synthesis method for [1,2,4]triazolo[4,3-a]pyrazin-3-amines through oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives, offering insights into the structural elucidation of these compounds (Li, Kang, Zhou, Liu, Sun, Xu, & Wang, 2019).

Antibacterial and Antifungal Properties

El-Reedy and Soliman (2020) synthesized novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines, exhibiting high antibacterial, antifungal, and anti-inflammatory activities (El-Reedy & Soliman, 2020). Patil et al. (2021) synthesized piperazine and triazolo-pyrazine derivatives, finding potent antimicrobial activity against various bacterial and fungal strains (Patil, Noonikara-Poyil, Joshi, Patil, Patil, Lewis, & Bugarin, 2021).

作用機序

Target of Action

The primary targets of [1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

The compound interacts with its targets by binding to the c-Met and VEGFR-2 proteins, inhibiting their activity . This interaction results in the inhibition of the growth of cancer cells, such as A549 cells .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways, which are involved in cell proliferation and survival . By inhibiting these pathways, the compound can effectively suppress the growth of cancer cells .

Pharmacokinetics

The unique chemical structure of the triazole moiety in [1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid can affect its polarity, lipophilicity, and hydrogen-bond-forming ability, thereby improving its pharmacokinetics, pharmacology, and toxicology .

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines, such as A549, MCF-7, and Hela . In addition, it induces the late apoptosis of A549 cells and inhibits their growth in the G0/G1 phase in a dose-dependent manner .

将来の方向性

特性

IUPAC Name |

[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-6(12)4-2-10-3-8-9-5(10)1-7-4/h1-3H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCVZYISBYKQSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC2=NN=CN21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4,9-Trioxa-dispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl ester](/img/structure/B2954399.png)

![N-[(3-Methyloxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2954401.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2954409.png)

![N-(3-cyanophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2954412.png)

![Ethyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2954415.png)

![1-[3-(Methylamino)propyl]imidazolidin-2-one;hydrochloride](/img/structure/B2954419.png)